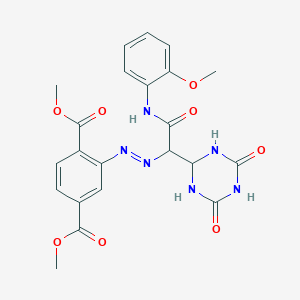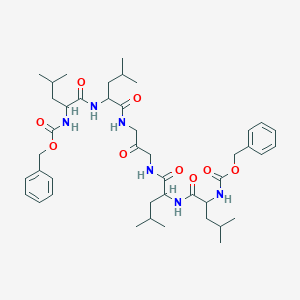
1,3-Bis-(Z-Leu-Leu)-diaminoacetone Z-Leu-Leu-NH-CH2-CO-CH2-NH-Leu-Leu-Z
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(Z-LL)2 ketone can be synthesized through a multi-step process involving the coupling of protected amino acids followed by deprotection and cyclization. The synthesis typically starts with the protection of L-leucine, followed by coupling with another protected L-leucine. The intermediate product is then deprotected and cyclized to form the final compound .
Industrial Production Methods
While specific industrial production methods for (Z-LL)2 ketone are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide-based compounds .
化学反应分析
Types of Reactions
(Z-LL)2 ketone primarily undergoes inhibition reactions where it interacts with proteases. It does not significantly participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .
Common Reagents and Conditions
The compound is used in biochemical assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is typically stored at -20°C to maintain stability .
Major Products Formed
The primary product of (Z-LL)2 ketone reactions is the inhibited form of the target protease, such as signal peptide peptidase. This inhibition prevents the protease from processing its natural substrates .
科学研究应用
(Z-LL)2 ketone is widely used in scientific research for its ability to inhibit signal peptide peptidase. This inhibition allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in various cellular processes. It is also instrumental in investigating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .
作用机制
(Z-LL)2 ketone exerts its effects by selectively inhibiting signal peptide peptidase. It binds to the active site of the enzyme, preventing it from processing signal peptides. This inhibition alters the processivity of γ-secretase cleavage, which is crucial for the proper functioning of various cellular pathways .
相似化合物的比较
Similar Compounds
Calpain Inhibitor I: Another protease inhibitor that targets calpain, a different type of protease.
N-Ethylmaleimide: A compound that inhibits cysteine proteases by modifying thiol groups.
Emetine: An inhibitor of protein synthesis that also affects proteasomal activity.
Uniqueness
(Z-LL)2 ketone is unique in its selective inhibition of signal peptide peptidase without affecting other proteases such as lysosomal cathepsins and proteasomes. This specificity makes it a valuable tool for studying the precise roles of signal peptide peptidase in cellular processes .
属性
分子式 |
C43H64N6O9 |
|---|---|
分子量 |
809.0 g/mol |
IUPAC 名称 |
benzyl N-[4-methyl-1-[[4-methyl-1-[[3-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56) |
InChI 键 |
JTVCWQUNPMKMER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
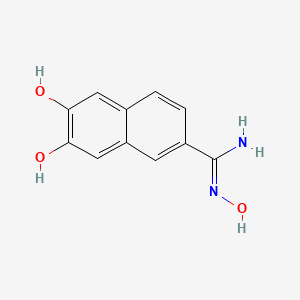
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)

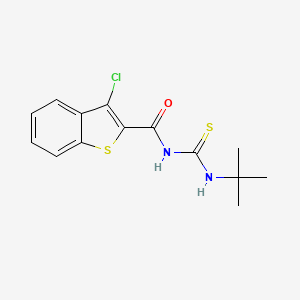
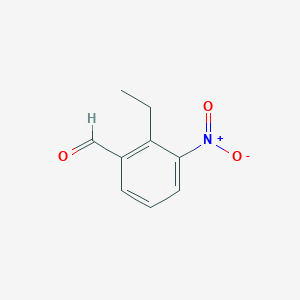
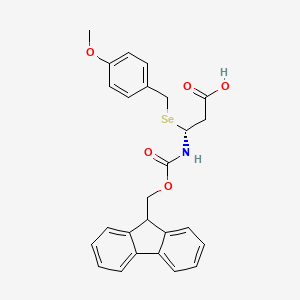
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)
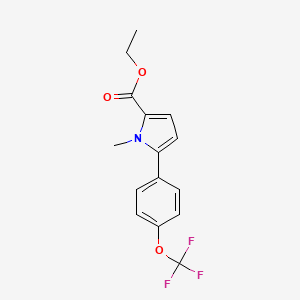
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
